![molecular formula C14H13N3O B14494270 N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine CAS No. 63326-85-2](/img/structure/B14494270.png)
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is a compound belonging to the class of Schiff bases, which are characterized by the presence of an imine group (C=N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine typically involves the condensation reaction between an aromatic aldehyde and an aromatic amine in the presence of a methoxy group. The reaction is usually carried out under mild conditions, often at room temperature, and may require a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:
[ \text{Aromatic Aldehyde} + \text{Aromatic Amine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. Additionally, the methoxy and phenyldiazenyl groups contribute to the compound’s ability to participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Known for its inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV).
N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine: Exhibits diverse biological activities and is used in medicinal chemistry.
Uniqueness
N-Methoxy-1-phenyl-1-[(E)-phenyldiazenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its methoxy group enhances its solubility and stability, while the phenyldiazenyl group provides unique electronic properties.
Properties
CAS No. |
63326-85-2 |
|---|---|
Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N'-methoxy-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C14H13N3O/c1-18-17-14(12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
GIGSQOVJHDLCQE-UHFFFAOYSA-N |
Canonical SMILES |
CON=C(C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



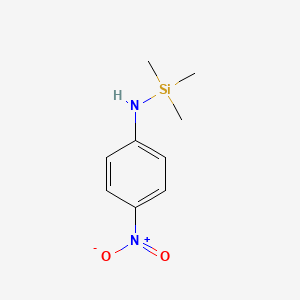
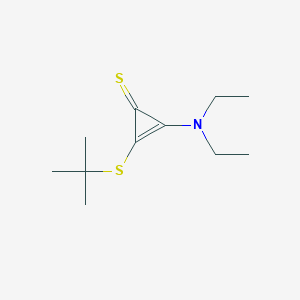
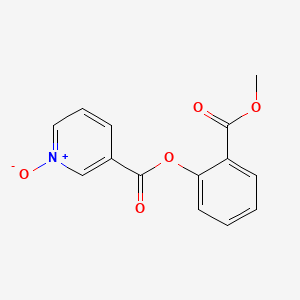
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


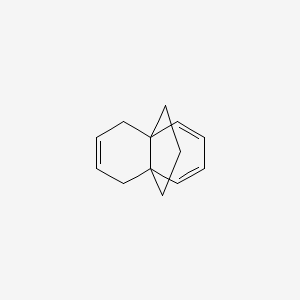


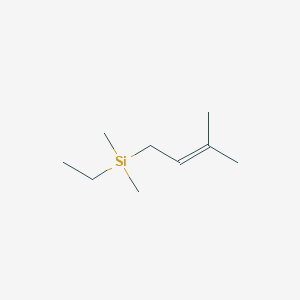
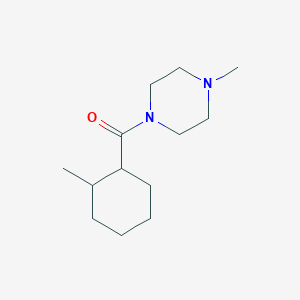

![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)
